Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Overview
Description
Mechanism of Action
Target of Action
DO3A tert-Butyl ester, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate or DO3A-t-Bu-ester, is a macrocyclic chelating agent . It is primarily used to form stable and inert complexes with metal ions, particularly β−-emitting radionuclides like 90 Y, 177 Lu , and trivalent ions like Gd (III) . These complexes are widely employed in nuclear medicine protocols and as contrast agents in magnetic resonance imaging .
Mode of Action
The compound’s mode of action involves the formation of stable complexes with metal ions . The free secondary amino group of DO3A tert-Butyl ester can be derivatized to conjugate the macrocycle to target-specific biomolecules . This allows the compound to bind to its targets and induce changes in their properties .
Biochemical Pathways
The biochemical pathways affected by DO3A tert-Butyl ester are primarily related to its role as a chelating agent. By forming stable complexes with metal ions, it can influence the distribution and availability of these ions within biological systems . The downstream effects of this action can vary depending on the specific ions involved and their roles within the organism.
Pharmacokinetics
The pharmacokinetics of DO3A tert-Butyl ester are influenced by its chemical properties and the nature of the complexes it forms . The compound exhibits high metabolic stability in plasma . It exhibits rapid pharmacokinetics in mice with excretion mainly through the urinary system .
Result of Action
The molecular and cellular effects of DO3A tert-Butyl ester’s action are largely dependent on the specific metal ions it complexes with and the biomolecules it targets . For instance, when used in PET imaging of cancer, the compound can help visualize tumors .
Action Environment
The action, efficacy, and stability of DO3A tert-Butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability . Furthermore, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DO3A-t-Bu-ester typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. This reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of cyclen attack the carbon atoms of tert-butyl bromoacetate, forming the desired product .
Industrial Production Methods
In industrial settings, the production of DO3A-t-Bu-ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DO3A-t-Bu-ester undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution.
Deprotection Reactions: The tert-butyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution: Various functionalized derivatives of DO3A.
Deprotection: 1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid).
Scientific Research Applications
DO3A-t-Bu-ester has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelating agent with four acetic acid groups.
DO2A (1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid)): Similar to DO3A but with one less acetic acid group.
Uniqueness
DO3A-t-Bu-ester is unique due to its three tert-butyl ester groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications where stability and solubility are crucial .
Properties
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVTLJFPDOJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459679 | |
Record name | DO3A-t-Bu-ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122555-91-3 | |
Record name | DO3A-t-Bu-ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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